

# Spectroscopic and Synthetic Overview: Methyl Benzoate as a Reference for Substituted Analogues

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-(morpholinomethyl)benzoate

Cat. No.: B159572

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For researchers, scientists, and drug development professionals, access to comprehensive spectroscopic and synthetic data is crucial for the advancement of chemical research. While specific experimental data for **Methyl 2-(morpholinomethyl)benzoate** is not readily available in public databases, this technical guide provides an in-depth analysis of the closely related and well-characterized compound, Methyl Benzoate. The data and protocols presented here can serve as a valuable reference for the synthesis and characterization of substituted benzoate esters.

## Spectroscopic Data of Methyl Benzoate

The following tables summarize the key spectroscopic data for Methyl Benzoate (CAS: 93-58-3), a colorless liquid with a characteristic pleasant odor. This data is essential for the structural elucidation and quality control of the compound.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Methyl Benzoate

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.02 - 7.97	m	-	2H, Ar-H (ortho)
7.47	d	7.4	1H, Ar-H (para)
7.39 - 7.32	m	-	2H, Ar-H (meta)
3.83	s	-	3H, -OCH <sub>3</sub>
Solvent: CDCl <sub>3</sub> , Frequency: 200 MHz[1]			

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Methyl Benzoate

Chemical Shift ( $\delta$ ) ppm	Assignment
166.7	C=O (Ester)
132.6	Ar-C
130.4	Ar-C
129.4	Ar-CH
128.8	Ar-CH
128.1	Ar-CH
51.7	-OCH <sub>3</sub>
Solvent: CDCl <sub>3</sub> , Frequency: 50 MHz[1]	

Table 3: Infrared (IR) Spectroscopic Data for Methyl Benzoate

Wavenumber (cm <sup>-1</sup> )	Assignment
~3000	Aromatic C-H stretch
~2950	Aliphatic C-H stretch (-CH <sub>3</sub> )
1720	C=O stretch (Ester)
1275, 1110	C-O stretch (Ester)

Table 4: Mass Spectrometry (MS) Data for Methyl Benzoate

m/z	Interpretation
136	[M] <sup>+</sup> (Molecular ion)
105	[M - OCH <sub>3</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocol: Synthesis of Methyl Benzoate via Fischer Esterification

The most common method for the synthesis of Methyl Benzoate is the Fischer esterification of benzoic acid with methanol, using a strong acid as a catalyst.

Materials:

- Benzoic acid
- Methanol (excess)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution (5%)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Diethyl ether or Dichloromethane

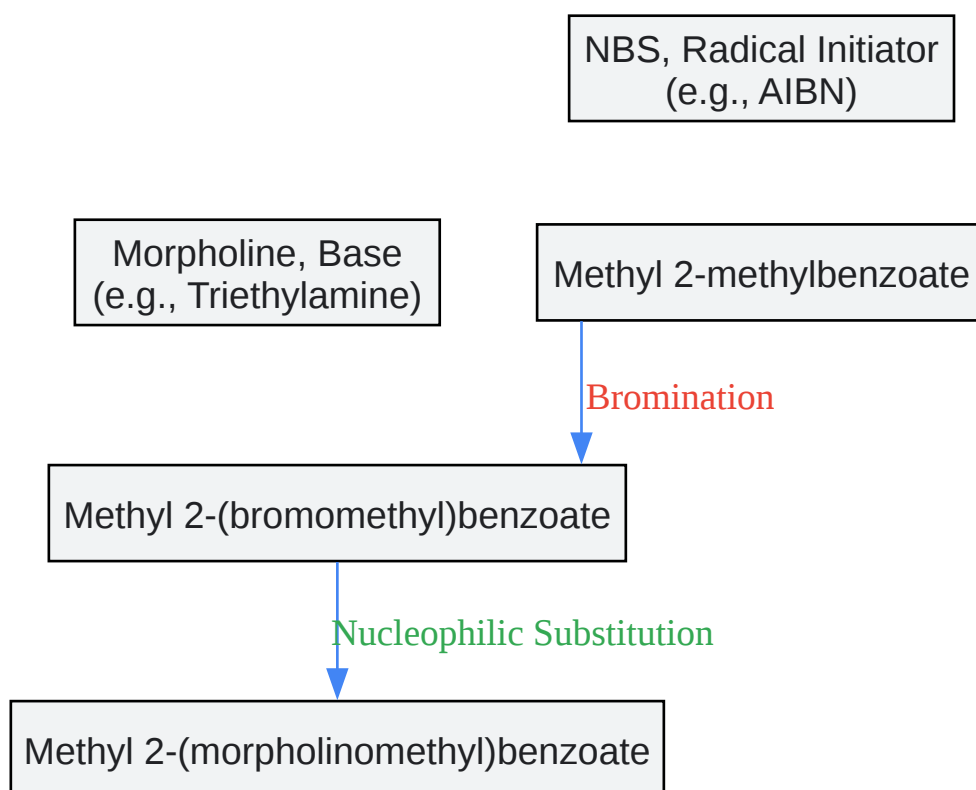
- Standard laboratory glassware for reflux and extraction

#### Procedure:

- In a round-bottom flask, dissolve benzoic acid in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- The reaction mixture is heated under reflux for a period of 1-2 hours.
- After cooling to room temperature, the excess methanol is removed by distillation.
- The residue is dissolved in an organic solvent such as diethyl ether or dichloromethane.
- The organic layer is washed with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid.
- The organic layer is then washed with water and dried over anhydrous magnesium sulfate.
- The solvent is removed by rotary evaporation to yield crude Methyl Benzoate.
- The product can be further purified by distillation.

## Generalized Synthetic Workflow

The synthesis of **Methyl 2-(morpholinomethyl)benzoate** would likely follow a multi-step pathway, beginning with a starting material that can be functionalized at the ortho position. A plausible synthetic route is outlined in the workflow diagram below. This diagram illustrates the logical progression from a simple starting material to the target molecule.



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Caption: A generalized workflow for the synthesis of **Methyl 2-(morpholinomethyl)benzoate**.

This guide provides a foundational understanding of the spectroscopic properties and synthetic methodologies relevant to benzoate esters. While data for the specific target molecule, **Methyl 2-(morpholinomethyl)benzoate**, remains elusive in readily accessible sources, the provided information on Methyl Benzoate offers a solid starting point for researchers in the field. The outlined synthetic workflow presents a logical approach that can be adapted and optimized for the preparation of this and other similar compounds.

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## References

- 1. rsc.org [rsc.org]
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)